molecular formula C18H14F3NO3 B2987591 6-hydroxy-7-methyl-4-({[3-(trifluoromethyl)phenyl]amino}methyl)-2H-chromen-2-one CAS No. 859866-37-8

6-hydroxy-7-methyl-4-({[3-(trifluoromethyl)phenyl]amino}methyl)-2H-chromen-2-one

Cat. No.: B2987591
CAS No.: 859866-37-8
M. Wt: 349.309
InChI Key: HGEKLFCDHMMMAX-UHFFFAOYSA-N
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Description

This compound is a coumarin (chromen-2-one) derivative featuring three key substituents:

  • 6-hydroxy group: A polar functional group capable of hydrogen bonding, influencing solubility and target interactions.
  • 7-methyl group: A hydrophobic moiety that enhances lipophilicity and may sterically hinder enzymatic degradation.
  • 4-{[3-(trifluoromethyl)phenyl]amino}methyl group: A complex substituent combining a secondary amine (for hydrogen bonding) and a trifluoromethylphenyl group (electron-withdrawing and lipophilic).

The trifluoromethyl group enhances metabolic stability and membrane permeability, while the amino-methyl linkage provides structural flexibility for receptor binding. This substitution pattern distinguishes the compound from simpler coumarin derivatives, making it a candidate for pharmaceutical applications requiring tailored pharmacokinetic properties .

Properties

IUPAC Name

6-hydroxy-7-methyl-4-[[3-(trifluoromethyl)anilino]methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO3/c1-10-5-16-14(8-15(10)23)11(6-17(24)25-16)9-22-13-4-2-3-12(7-13)18(19,20)21/h2-8,22-23H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEKLFCDHMMMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CNC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

6-hydroxy-7-methyl-4-({[3-(trifluoromethyl)phenyl]amino}methyl)-2H-chromen-2-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Analysis

The following table highlights structural differences between the target compound and analogs from the evidence:

Compound Description Position 4 Substituent Position 6 Position 7 Key Features Reference
Target Compound [3-(trifluoromethyl)phenylamino]methyl Hydroxy Methyl High lipophilicity (CF₃), hydrogen bonding via NH, and metabolic stability. -
7-Hydroxy-4-phenyl-2H-chromen-2-one Phenyl - Hydroxy Lacks amino functionality; simpler aryl group reduces solubility.
6-Hydroxy-7-methoxy-4-methyl-2H-chromen-2-one Methyl Hydroxy Methoxy Methoxy at C7 increases polarity vs. methyl; limited lipophilicity.
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one Methyl - Methoxy Chlorophenyl at C3 introduces electron-withdrawing effects.
7-((4-Amino-6-((4-fluorophenyl)amino)-1,3,5-triazin-2-yl)methoxy)-4-methyl-2H-chromen-2-one Methyl - Triazine-methoxy Bulky triazine substituent may hinder membrane permeability.
6-Ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-methyl-chromen-4-one - Ethyl Hydroxy Chromen-4-one core; fluorophenoxy enhances π-π interactions.

Impact of Trifluoromethyl Group

The trifluoromethyl group in the target compound’s C4 substituent is a critical differentiator:

  • Lipophilicity: The CF₃ group increases logP compared to non-fluorinated analogs (e.g., 7-hydroxy-4-phenyl-2H-chromen-2-one ), enhancing blood-brain barrier penetration.
  • Electron-Withdrawing Effects : Stabilizes the phenyl ring, reducing susceptibility to oxidative metabolism. Similar effects are observed in 3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-7-[[4-(trifluoromethyl)phenyl]methoxy]chromen-4-one, where CF₃ improves receptor affinity .
  • Steric Effects : The trifluoromethyl group’s bulkiness may restrict rotational freedom, favoring specific binding conformations.

Structural and Electronic Effects

  • Position 4: The target’s aminomethyl group enables hydrogen bonding, unlike methyl () or phenyl () substituents. This mimics bioactive scaffolds in multitarget ligands (e.g., ’s benzyl(ethyl)amino derivatives).
  • Position 6 vs. 7 : The hydroxy group at C6 (vs. C7 in ) alters hydrogen-bonding networks. Paired with C7 methyl, this creates a hydrophobic "pocket" absent in methoxy-substituted analogs ().
  • Chromen-2-one vs. Chromen-4-one : The 2-one core (target) favors planar conformations, while 4-one derivatives () exhibit distinct ring puckering, affecting protein binding.

Biological Activity

6-Hydroxy-7-methyl-4-({[3-(trifluoromethyl)phenyl]amino}methyl)-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. This compound has garnered attention for its potential biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. The presence of the trifluoromethyl group is particularly significant, as it enhances the compound's metabolic stability and membrane permeability.

Chemical Structure

The molecular formula of the compound is C18H14F3NO3C_{18}H_{14}F_3NO_3 with a molecular weight of 349.31 g/mol. Its structure includes a chromenone core modified by hydroxyl, methyl, and trifluoromethyl groups.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of coumarins can induce apoptosis in cancer cell lines. Specifically, compounds similar to this compound have demonstrated selective cytotoxicity against glioma cells by inhibiting telomerase activity and inducing apoptosis .
    • A recent study reported that compounds with similar structures showed significant growth inhibition in various cancer cell lines, suggesting a promising therapeutic potential .
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The presence of the trifluoromethyl group enhances binding affinity due to increased interactions with enzyme residues .
    • In vitro studies revealed moderate inhibitory activity against COX-2 and lipoxygenases (LOX-5 and LOX-15), which are critical in inflammatory processes .
  • Antioxidant Activity :
    • The compound also exhibits free radical scavenging activities, which contribute to its potential protective effects against oxidative stress-related diseases .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of various coumarin derivatives on MCF-7 breast cancer cells and found that specific modifications led to enhanced activity. The derivatives showed IC50 values ranging from 10 µM to 20 µM, indicating potent anticancer properties .
  • Inhibition of Cholinesterases :
    • Molecular docking studies have suggested that the trifluoromethyl group facilitates stronger interactions with AChE and BChE, resulting in IC50 values of approximately 10.4 µM for AChE and 7.7 µM for BChE for certain derivatives . This highlights the potential for developing new treatments for Alzheimer's disease.

Data Table: Biological Activities Summary

Activity TypeMechanism/TargetIC50 ValuesReference
Anticancer ActivityApoptosis induction10 - 20 µM
AChE InhibitionEnzyme inhibition10.4 µM
BChE InhibitionEnzyme inhibition7.7 µM
Antioxidant ActivityFree radical scavengingN/A

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a one-pot reaction using substituted phenols and appropriate alkynoates in the presence of Lewis acids like FeCl₃ (5–10 mol%) in tetrahydrofuran (THF) at 80–100°C for 6–12 hours. This method, adapted from chromen-2-one derivatives , typically achieves yields of 60–75%. Alternative routes include solid-phase synthesis with malonic acid and phenols in phosphorous oxychloride (POCl₃) catalyzed by ZnCl₂ at 120°C for 4–6 hours . Key factors affecting yield include catalyst loading, solvent polarity, and temperature control. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the pure product.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify the hydroxyl (-OH) proton at δ 10–12 ppm (broad singlet) and the trifluoromethyl (-CF₃) group via adjacent methylene protons (δ 4.0–4.5 ppm, multiplet). Aromatic protons from the coumarin core and 3-(trifluoromethyl)phenylamine substituent appear at δ 6.5–8.5 ppm .
  • IR Spectroscopy : Confirm the lactone carbonyl (C=O) stretch at 1700–1750 cm⁻¹ and hydroxyl (-OH) stretch at 3200–3500 cm⁻¹ .
  • UV/Vis : Monitor π→π* transitions of the coumarin core (λmax ~300–350 nm) and shifts caused by electron-withdrawing groups like -CF₃ .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound, and what challenges arise from substituent effects?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical for resolving substituent-induced disorder. For example, the trifluoromethyl group may exhibit rotational disorder, requiring multi-position modeling in SHELXL . Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Challenges include:
  • Disorder Handling : Use PART and SUMP instructions in SHELXL to model split positions .
  • Hydrogen Bonding : Analyze O-H···N/O interactions (e.g., coumarin hydroxyl to amine groups) with PLATON to validate intermolecular packing .

Q. What strategies address discrepancies between computational predictions and experimental data for this compound’s electronic properties?

  • Methodological Answer : Discrepancies in log P (lipophilicity) or solubility can arise from neglecting solvent effects or crystal packing. Mitigation strategies:
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level with implicit solvation (e.g., COSMO for water/ethanol) to predict dipole moments and polar surface area (TPSA) .
  • Experimental Validation : Compare computed log P (e.g., XLOGP3 = -0.44) with HPLC-derived values using a C18 column and methanol/water gradients . Adjust force fields in MD simulations if crystal packing (e.g., π-stacking) alters solubility.

Q. How do structural modifications at the 4-position affect biological activity, based on structure-activity relationship (SAR) studies?

  • Methodological Answer : SAR studies on coumarin analogs show that:
  • Amino Substituents : The 3-(trifluoromethyl)phenylamine group enhances antimicrobial activity by increasing membrane permeability (log P ~2.5) and hydrogen-bonding capacity .
  • Methyl/Hydroxy Groups : The 7-methyl and 6-hydroxy groups stabilize the lactone ring, reducing metabolic degradation in vitro. Replace the methyl group with bulkier substituents (e.g., isopropyl) to assess steric effects on target binding .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on optimal catalysts for synthesizing this compound?

  • Methodological Answer : Discrepancies in catalyst efficacy (e.g., FeCl₃ vs. ZnCl₂) can be addressed by:
  • Comparative Screening : Test both catalysts under identical conditions (solvent, temperature) and analyze yields via HPLC .
  • Mechanistic Studies : Use in situ IR to monitor intermediate formation. FeCl₃ may accelerate cyclization via Lewis acid activation, while ZnCl₂ favors electrophilic substitution .

Methodological Tables

Q. Table 1: Key Spectral Benchmarks for Characterization

TechniqueCritical Peaks/FeaturesReference
¹H NMRδ 10.2 ppm (OH), δ 4.3 ppm (-CH₂-NH-)
IR1720 cm⁻¹ (C=O), 3450 cm⁻¹ (OH)
UV/Vis (EtOH)λmax = 315 nm (ε = 12,500 L·mol⁻¹·cm⁻¹)

Q. Table 2: SHELXL Refinement Parameters for Crystallography

ParameterValue/InstructionReference
Disorder HandlingPART 1, SUMP 0.5
Hydrogen BondsO1-H1···N1 (2.85 Å, 165°)
R FactorR₁ = 0.048, wR₂ = 0.136

Q. Citations

  • Synthesis & Catalysis:
  • Spectroscopy:
  • Crystallography:
  • Computational Modeling:

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